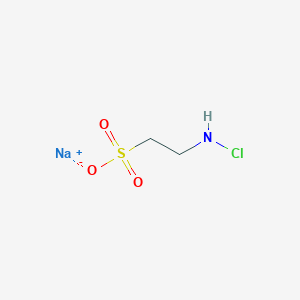

N-chlorotaurine sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-chlorotaurine sodium salt is a derivative of the amino acid taurine. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound has gained attention due to its broad-spectrum antimicrobial properties and its potential use as an endogenous antiseptic. It is known for its ability to kill bacteria, fungi, viruses, and parasites, making it a valuable compound in various medical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-chlorotaurine sodium salt is synthesized from taurine and chloramine T. The reaction involves the chlorination of taurine, resulting in the formation of N-chlorotaurine, which is then converted to its sodium salt form. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of pharmaceutical-grade reagents and stringent quality control measures to ensure the purity and stability of the final product. The compound is stored at low temperatures to maintain its efficacy over time .

Análisis De Reacciones Químicas

Types of Reactions

N-chlorotaurine sodium salt undergoes various chemical reactions, including oxidation, chlorination, and substitution reactions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include hypochlorous acid, chloramine T, and other chlorinating agents. The reactions are typically carried out at neutral to slightly alkaline pH and at controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include monochloramine and other chlorinated derivatives. These products are formed through the transfer of active chlorine to various substrates, enhancing the antimicrobial activity of the compound .

Aplicaciones Científicas De Investigación

N-chlorotaurine sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a mild oxidant and chlorinating agent in various chemical reactions.

Biology: The compound is studied for its role in the human immune system, particularly in the termination of inflammation and the killing of pathogens.

Medicine: this compound is used as an antiseptic for treating infections in sensitive body regions, such as the eye, skin ulcerations, and nasal and paranasal sinuses. .

Mecanismo De Acción

N-chlorotaurine sodium salt exerts its effects through its oxidizing and chlorinating properties. It attacks multiple targets in microorganisms, leading to their inactivation. The compound inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory properties. The transfer of active chlorine to amino groups of pathogens enhances its antimicrobial activity .

Comparación Con Compuestos Similares

N-chlorotaurine sodium salt is unique among similar compounds due to its mild oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:

Monochloramine: Formed through the reaction of this compound with ammonium, it has enhanced bactericidal and fungicidal activity.

Chloramine T: A chlorinating agent used in the synthesis of this compound.

Hypochlorous Acid: A strong oxidant and chlorinating agent produced by the human immune system

This compound stands out due to its stability, tolerability, and broad-spectrum activity, making it a valuable compound in various applications.

Propiedades

Número CAS |

144557-26-6 |

|---|---|

Fórmula molecular |

C2H5ClNNaO3S |

Peso molecular |

181.57 g/mol |

Nombre IUPAC |

sodium;2-(chloroamino)ethanesulfonate |

InChI |

InChI=1S/C2H6ClNO3S.Na/c3-4-1-2-8(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |

Clave InChI |

NOLLJPGGPHIKLD-UHFFFAOYSA-M |

SMILES canónico |

C(CS(=O)(=O)[O-])NCl.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)

![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)

![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)